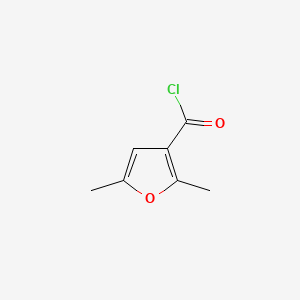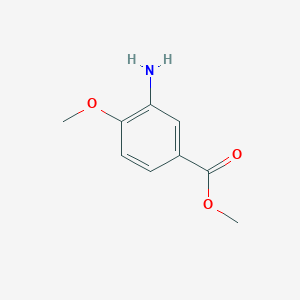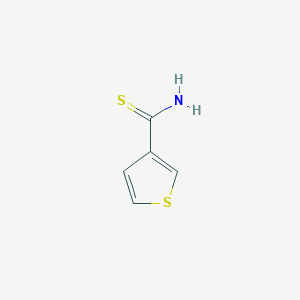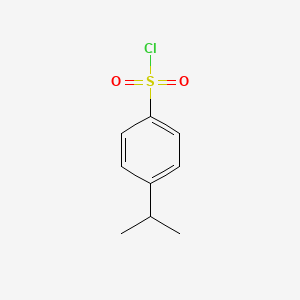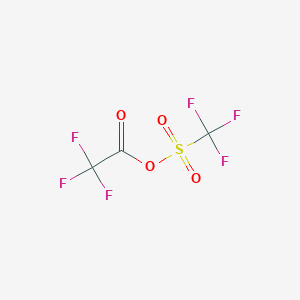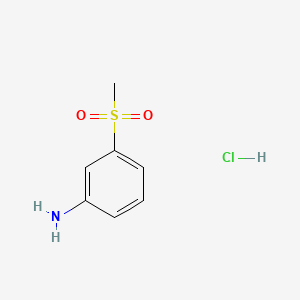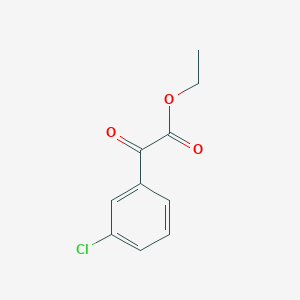
Ethyl-2-(3-Chlorphenyl)-2-oxoacetat
Übersicht
Beschreibung
Ethyl 2-(3-chlorophenyl)-2-oxoacetate is an organic compound that belongs to the class of esters It is characterized by the presence of an ethyl ester group attached to a 2-oxoacetate moiety, which is further substituted with a 3-chlorophenyl group
Wissenschaftliche Forschungsanwendungen
Ethyl 2-(3-chlorophenyl)-2-oxoacetate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Medicine: It serves as a precursor for the synthesis of potential therapeutic agents, particularly in the development of anti-inflammatory and analgesic drugs.
Industry: The compound is utilized in the production of specialty chemicals and as a building block for more complex molecules.
Wirkmechanismus
Target of Action
Many bioactive aromatic compounds, including those with similar structures to Ethyl 2-(3-chlorophenyl)-2-oxoacetate, have been found to bind with high affinity to multiple receptors . These receptors can be involved in a variety of biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more .
Mode of Action
The interaction of these compounds with their targets often results in changes to the function of the target, which can lead to a variety of biological effects . The exact mode of action would depend on the specific target and the structure of the compound.
Biochemical Pathways
Compounds like Ethyl 2-(3-chlorophenyl)-2-oxoacetate can affect a variety of biochemical pathways. For example, indole derivatives, which are structurally similar, have been found to affect a variety of pathways related to the biological activities mentioned above .
Result of Action
The molecular and cellular effects of a compound’s action would depend on its specific targets and mode of action. For similar compounds, these effects can range from changes in cell signaling to the induction of cell death in the case of anticancer activities .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Ethyl 2-(3-chlorophenyl)-2-oxoacetate can be synthesized through several synthetic routes. One common method involves the esterification of 3-chlorophenylacetic acid with ethanol in the presence of a strong acid catalyst, such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Another method involves the reaction of ethyl oxalyl chloride with 3-chlorophenylmagnesium bromide, followed by hydrolysis to yield the desired ester. This method requires careful control of reaction conditions to prevent side reactions and ensure high yield.
Industrial Production Methods
In industrial settings, the production of ethyl 2-(3-chlorophenyl)-2-oxoacetate may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters can help achieve consistent product quality and high throughput.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 2-(3-chlorophenyl)-2-oxoacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the ester group to an alcohol or the carbonyl group to a hydroxyl group.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like sodium methoxide or potassium cyanide can be employed for substitution reactions.
Major Products
Oxidation: Products include 3-chlorobenzoic acid or 3-chlorophenyl ketone.
Reduction: Products include ethyl 2-(3-chlorophenyl)-2-hydroxyacetate or 3-chlorophenylethanol.
Substitution: Products vary depending on the nucleophile used, such as 3-methoxyphenylacetate or 3-cyanophenylacetate.
Vergleich Mit ähnlichen Verbindungen
Ethyl 2-(3-chlorophenyl)-2-oxoacetate can be compared with other similar compounds, such as:
Ethyl 2-(4-chlorophenyl)-2-oxoacetate: Similar structure but with the chlorine atom in the para position.
Ethyl 2-(3-bromophenyl)-2-oxoacetate: Similar structure but with a bromine atom instead of chlorine.
Ethyl 2-(3-methylphenyl)-2-oxoacetate: Similar structure but with a methyl group instead of chlorine.
The uniqueness of ethyl 2-(3-chlorophenyl)-2-oxoacetate lies in its specific substitution pattern, which can influence its reactivity and biological activity. The presence of the chlorine atom in the meta position can affect the compound’s electronic properties and its interactions with biological targets.
Eigenschaften
IUPAC Name |
ethyl 2-(3-chlorophenyl)-2-oxoacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClO3/c1-2-14-10(13)9(12)7-4-3-5-8(11)6-7/h3-6H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AORWOAPLLYVOEU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)C1=CC(=CC=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80374498 | |
| Record name | ethyl 2-(3-chlorophenyl)-2-oxoacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80374498 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62123-73-3 | |
| Record name | ethyl 2-(3-chlorophenyl)-2-oxoacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80374498 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl 3-chlorobenzoylformate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



